molecular formula C20H33N3O B6133483 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No. B6133483
M. Wt: 331.5 g/mol
InChI Key: UHTPUKZQZTTWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is commonly referred to as MBPEP and is a member of the piperazine family of compounds. MBPEP has been studied extensively for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of MBPEP involves its ability to modulate the activity of certain neurotransmitter receptors in the brain. Specifically, MBPEP has been shown to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This modulation of receptor activity can lead to changes in the release of neurotransmitters and ultimately affect the function of neural circuits in the brain.
Biochemical and Physiological Effects:
MBPEP has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include changes in the release of neurotransmitters such as dopamine and serotonin, as well as alterations in the activity of neural circuits in the brain. MBPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

MBPEP has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a valuable tool for investigating the function of these receptors in the brain. Additionally, MBPEP has a relatively long half-life, which allows for sustained receptor modulation over an extended period of time.
One limitation of MBPEP for lab experiments is its limited solubility in water. This can make it difficult to administer to animals in certain experimental paradigms. Additionally, MBPEP has not yet been extensively studied in humans, which limits its potential translational value.

Future Directions

There are several potential future directions for research on MBPEP. One area of interest is the potential use of MBPEP as a treatment for schizophrenia. Preclinical studies have shown that MBPEP can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, in animal models. Further research is needed to determine whether these effects translate to humans.
Another potential future direction for research on MBPEP is its use as a treatment for depression and anxiety. Preclinical studies have shown that MBPEP has anxiolytic and antidepressant-like effects in animal models. Further research is needed to determine whether these effects translate to humans and whether MBPEP could be a viable treatment option for these disorders.
Conclusion:
In conclusion, 2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. MBPEP has been shown to modulate the activity of certain neurotransmitter receptors in the brain, which has led to its investigation as a potential treatment for various neurological and psychiatric disorders. Further research is needed to determine the full extent of MBPEP's therapeutic potential and its potential translational value.

Synthesis Methods

The synthesis of MBPEP involves a multi-step process that requires specialized knowledge and equipment. The most commonly used method for synthesizing MBPEP involves the reaction of 4-methylbenzyl chloride with 1-methyl-4-piperidinyl-2-piperazinecarboxamide, followed by the addition of ethanol to form MBPEP. This synthesis method has been optimized over time to improve the yield and purity of the final product.

Scientific Research Applications

MBPEP has been the subject of extensive scientific research due to its potential therapeutic benefits. It has been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This modulation has led to investigations into the potential use of MBPEP as a treatment for various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O/c1-17-3-5-18(6-4-17)15-22-12-13-23(20(16-22)9-14-24)19-7-10-21(2)11-8-19/h3-6,19-20,24H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTPUKZQZTTWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)C3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol

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